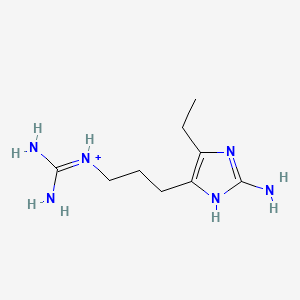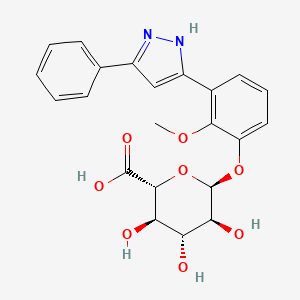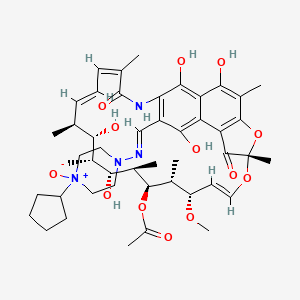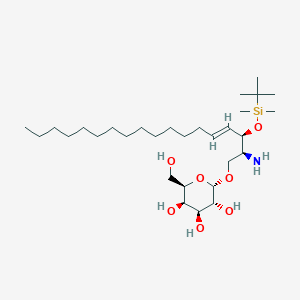
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves multiple steps, starting from the basic sphingosine structure. The process typically includes:
Protection of the hydroxyl groups: The hydroxyl groups of sphingosine are protected using t-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Glycosylation: The protected sphingosine is then subjected to glycosylation with a galactose derivative to introduce the alpha-galactosyl group.
Deprotection: The final step involves the removal of the t-butyldimethylsilyl protecting groups to yield the desired compound.
Industrial Production Methods
While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid chemistry and to develop new synthetic methodologies.
Biology: The compound is employed in studies of cell membrane structure and function, as well as in investigations of cellular signaling pathways.
Medicine: Research into its potential therapeutic applications includes its role in modulating immune responses and its anti-tumor activity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sphingosine: The parent compound, which lacks the alpha-galactosyl and t-butyldimethylsilyl groups.
Galactosylceramides: Compounds with a similar galactosyl group but different lipid backbones.
Other Sphingolipids: Such as ceramides and sphingomyelins, which have different head groups and functions.
Uniqueness
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is unique due to its specific structural modifications, which confer distinct biological activities and research applications. Its ability to modulate PKC activity and hormone receptor function sets it apart from other sphingolipids .
Properties
Molecular Formula |
C30H61NO7Si |
|---|---|
Molecular Weight |
575.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H61NO7Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(38-39(5,6)30(2,3)4)23(31)22-36-29-28(35)27(34)26(33)25(21-32)37-29/h19-20,23-29,32-35H,7-18,21-22,31H2,1-6H3/b20-19+/t23-,24+,25+,26-,27-,28+,29-/m0/s1 |
InChI Key |
QZWLHLCHICYAHX-ADRJBETJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
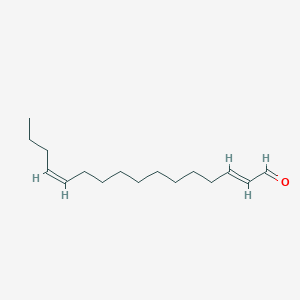
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
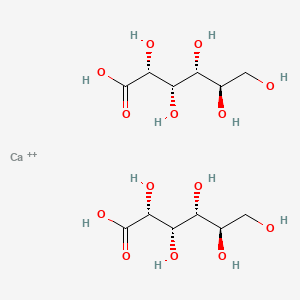

![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)

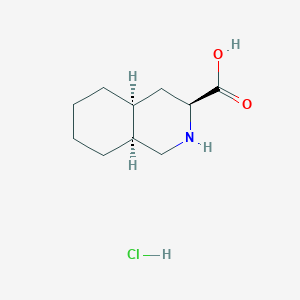
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)
